Product packaging for 2,3-Diphenylbenzo[f]quinoxaline(Cat. No.:CAS No. 10322-25-5)

2,3-Diphenylbenzo[f]quinoxaline

Cat. No.: B1331531
CAS No.: 10322-25-5
M. Wt: 332.4 g/mol
InChI Key: GMULDPVEJSZHIF-UHFFFAOYSA-N
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Description

2,3-Diphenylbenzo[f]quinoxaline is an organic compound belonging to the quinoxaline class of N-heterocyclic compounds, characterized by a fused naphthalene-benzoquinoxaline core structure . While specific biological data for this congener is limited, its structural analogues, particularly 2,3-diphenylquinoxaline and benzo[g]quinoxaline derivatives, demonstrate significant research value in medicinal chemistry. These related compounds have shown a broad spectrum of promising pharmacological activities in research settings, including potent anticancer properties by acting as inhibitors of tubulin polymerization at the colchicine binding site , as well as notable antibacterial effects against clinically relevant Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The quinoxaline core is a privileged scaffold in drug discovery, and the incorporation of lipophilic phenyl substituents is a common strategy to modulate biological activity and optimize drug-like properties . This compound serves as a valuable synthetic intermediate and building block for researchers developing novel therapeutic agents, studying structure-activity relationships (SAR), and exploring new mechanisms of action for oncology and infectious diseases . The synthesis of related compounds is typically achieved via condensation reactions between a naphthalene-2,3-diamine and a 1,2-dicarbonyl compound, often employing green chemistry approaches or catalytic systems to achieve high yields . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16N2 B1331531 2,3-Diphenylbenzo[f]quinoxaline CAS No. 10322-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenylbenzo[f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)26-24-20-14-8-7-9-17(20)15-16-21(24)25-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMULDPVEJSZHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)N=C2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303884
Record name 2,3-diphenylbenzo[f]quinoxaline
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Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10322-25-5
Record name NSC163177
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Record name 2,3-diphenylbenzo[f]quinoxaline
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Record name 2,3-DIPHENYL-5,6-BENZOQUINOXALINE
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Advanced Spectroscopic and Crystallographic Characterization of 2,3 Diphenylbenzo F Quinoxaline Systems

X-ray Crystallography and Solid-State Structural Analysis

The solid-state architecture of 2,3-diphenylbenzo[f]quinoxaline has been elucidated through single-crystal X-ray diffraction, revealing key insights into its molecular conformation and packing behavior.

The molecular structure of this compound is notably non-planar. The two phenyl rings attached to the quinoxaline (B1680401) core are twisted out of the plane of the central benzo[f]quinoxaline (B1213846) system. This steric-induced rotation is quantified by the torsion angles between the phenyl rings and the quinoxaline moiety. In the related compound, 2,3-diphenylbenzo[g]quinoxaline (B13131610), these torsion angles have been measured to be 43.42(3)° and 46.89(3)°. researchgate.netnih.gov This significant deviation from planarity is a critical determinant of the molecule's electronic and photophysical properties, as it influences the extent of π-conjugation across the molecular framework.

Table 1: Torsion Angles in Diphenylbenzoquinoxaline Systems

Compound Phenyl Ring 1 Torsion Angle (°) Phenyl Ring 2 Torsion Angle (°) Source
2,3-Diphenylbenzo[g]quinoxaline 46.89(3) 43.42(3) researchgate.net
2,3-Diphenylquinoxaline (B159395) 36.88(5) 53.32(4) researchgate.net

In the crystalline state, molecules of this compound and its isomers arrange in well-defined patterns. A predominant packing motif observed is the herringbone pattern. researchgate.netnih.gov This arrangement is characterized by molecules packing in a "T-shaped" manner, where the edge of one aromatic system points towards the face of a neighboring molecule. This motif is common for aromatic compounds as it allows for efficient space-filling and maximization of stabilizing intermolecular interactions. For 2,3-diphenylbenzo[g]quinoxaline, the packing is described as a herringbone pattern composed of head-to-tail oriented neighbors. researchgate.net

Comparing the crystal structures of benzo[f]quinoxaline and benzo[g]quinoxaline (B1338093) isomers provides insight into how the placement of nitrogen atoms within the heterocyclic core affects the solid-state structure. For instance, in 2,3-diphenylquinoxaline, the phenyl rings exhibit torsion angles of 36.88(5)° and 53.32(4)° with the quinoxaline plane, while in 2,3-diphenylbenzo[g]quinoxaline, these angles are 46.89(3)° and 43.42(3)°. researchgate.net These structural differences arise from the distinct electronic environments and steric requirements imposed by the different annulation of the benzene (B151609) ring, which in turn influences the intermolecular interactions and crystal packing. While both 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline adopt a herringbone packing motif, the latter is specified as being composed of head-to-tail oriented neighbors. researchgate.net

Solution-Phase Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environments of the hydrogen and carbon atoms, respectively.

For a related compound, 2-(4-Chlorophenyl)benzo[g]quinoxaline, the ¹³C-NMR spectrum showed two signals at δ 150.49 and 145.34 ppm attributed to the carbons of the C=N groups, and 14 signals in the region of δ 138.32–127.53 ppm for the carbons of the naphthalene (B1677914) and 4-chlorophenyl rings. nih.gov In another example, 2,3-diphenylquinoxaline, the ¹H NMR spectrum in CDCl₃ shows multiplets in the aromatic region, and the ¹³C NMR spectrum displays signals for the phenyl and quinoxaline carbons. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for Diphenylquinoxaline Derivatives

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm) Source
2,3-diphenylquinoxaline CDCl₃ 8.22-8.20 (m, 4H), 7.82-7.79 (m, 4H), 7.55-7.51 (m, 8H), 7.34-7.32 (m, 6H) 153.43, 152.69, 141.19, 139.38, 138.86, 129.91, 129.84, 128.92, 128.36 rsc.org
2-(4-Chlorophenyl)benzo[g]quinoxaline - - 150.49, 145.34, 138.32–127.53 nih.gov

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound, with a molecular formula of C26H16N2, the exact mass is a fundamental identifier. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for such aromatic compounds, as they typically induce minimal fragmentation, allowing for the clear observation of the molecular ion.

In ESI-MS, the protonated molecule, [M+H]+, would be the most anticipated species in the positive ion mode. Given the molecular weight of this compound, this would correspond to a prominent peak in the mass spectrum. High-resolution mass spectrometry (HRMS) with an ESI source can provide highly accurate mass measurements, often with a tolerance of less than 2 ppm, which is crucial for confirming the elemental composition.

While the molecular ion peak is expected to be dominant, some fragmentation can occur, providing valuable structural information. The fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages. For this compound, potential fragmentation pathways could involve the loss of phenyl groups or cleavage within the quinoxaline core. The stability of the extended aromatic system, however, suggests that significant energy would be required for extensive fragmentation.

MALDI-Time of Flight (TOF) mass spectrometry is another relevant technique, especially for analyzing polycyclic aromatic hydrocarbons and their derivatives. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix and irradiated with a laser. This method is also known for producing intact molecular ions, which would be invaluable for confirming the molecular weight of this compound.

Table 1: Predicted ESI-MS and MALDI-TOF Data for this compound

TechniqueExpected IonPredicted m/zNotes
ESI-MS[M+H]+357.1437Protonated molecular ion. The exact m/z is calculated based on the most abundant isotopes.
MALDI-TOF[M]+356.1362Molecular ion. May also observe [M+H]+ depending on the matrix used.
HRMS (ESI)[M+H]+357.1437High-resolution measurement for elemental composition confirmation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound is expected to be characterized by a series of bands that confirm the presence of its aromatic and heterocyclic components.

The spectrum can be divided into several key regions. The region above 3000 cm-1 is characteristic of C-H stretching vibrations. For this compound, the aromatic C-H stretches from the benzo and phenyl rings will appear in the 3100-3000 cm-1 range.

The region between 1650 and 1400 cm-1 is particularly informative, containing the C=C and C=N stretching vibrations of the aromatic and quinoxaline rings. The C=N stretching of the quinoxaline moiety is a key indicator of the heterocyclic structure. The phenyl rings will also contribute to the C=C stretching absorptions in this region.

The fingerprint region, below 1400 cm-1, will contain a complex series of bands corresponding to in-plane and out-of-plane C-H bending vibrations, as well as ring deformation modes. The specific pattern of these bands is unique to the molecule and can be used for definitive identification when compared with a reference spectrum. For instance, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the aromatic rings.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm-1)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Benzo and Phenyl Rings)
1620 - 1580C=N StretchQuinoxaline Ring
1600 - 1450C=C StretchAromatic Rings
1300 - 1000C-H In-plane BendingAromatic Rings
900 - 675C-H Out-of-plane BendingAromatic Rings

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of quinoxaline (B1680401) derivatives. These calculations are crucial for understanding the distribution of electrons within the molecule and predicting its behavior in electronic applications.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to determining a molecule's electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEg), is a key indicator of chemical reactivity and kinetic stability. Molecules with large energy gaps are generally more stable and less reactive, often referred to as "hard" molecules, while those with smaller gaps are more reactive or "soft" molecules. researchgate.net

DFT calculations, often performed at the B3LYP/6-31G* level of theory, have been used to determine these values for various quinoxaline-based systems. nih.gov For quinoxaline derivatives, the distribution of HOMO and LUMO orbitals indicates good semiconducting properties, suggesting they can function as bipolar materials. researchgate.net The calculated HOMO-LUMO gap for the parent quinoxaline molecule is low, which implies that the molecule is highly capable of electron donation. sphinxsai.com Theoretical studies on related dibenzo[f,h]furazano[3,4-b]quinoxalines show that calculated band gap energies (Egcalc) are systematically higher than experimental values, a common discrepancy attributed to calculations being performed in a vacuum. nih.gov The HOMO and LUMO energy levels are considered suitable for applications in hole-transport materials for devices like organic and perovskite solar cells. nih.gov

Table 1: Representative Theoretical Electronic Properties of Quinoxaline Derivatives Note: The following data is representative of computational studies on related quinoxaline structures and illustrates typical values obtained through DFT calculations.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)Calculation Method
Dibenzo[f,h]furazano[3,4-b]quinoxalines-5.70 to -5.48-2.62 to -2.313.08 to 2.86B3LYP/6-31G* nih.gov
Quinoxaline---0.36273B3LYP/6-31G** researchgate.net
Quinoxaline Derivatives---B3LYP/6-311G(d,p) nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules like 2,3-Diphenylbenzo[f]quinoxaline. nih.gov These calculations can determine excitation energies, corresponding wavelengths (λ), and oscillator strengths (f), which correlate to the intensity of absorption bands. sphinxsai.com

For the parent quinoxaline, DFT calculations have successfully predicted intense electronic transitions that align well with experimental UV-Vis spectra. sphinxsai.com In more complex systems, such as iridium(III) complexes incorporating a 2,3-diphenylbenzo[g]quinoxaline (B13131610) (dpbq) ligand, the lowest-energy singlet electronic transitions are identified as being primarily centered on the dpbq (B1670915) ligand. rsc.org These transitions are characterized as a mix of intraligand charge transfer (1ILCT), metal-to-ligand charge transfer (1MLCT), and π-π* transitions. rsc.org For some derivatives, ligand-to-ligand charge transfer (1LLCT) also contributes. rsc.org

Theoretical calculations for related 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives support experimental findings that absorption maxima are due to electron transfer from a 4-quinolone moiety to the quinoxaline core. nih.gov These computational methods provide a robust prediction of the absorption maxima and the nature of the electronic transitions within the molecule. nih.gov

Theoretical Analysis of Molecular Geometry and Conformation

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Theoretical calculations are used to find the most stable (optimized) geometry and explore different possible conformations.

Computational studies on quinoxaline derivatives often reveal a high degree of planarity in their fused ring systems. nih.gov For instance, the benzoquinoxaline ring system in 2,3-di-p-tolylbenzo[g]quinoxaline is nearly planar. nih.gov However, the peripheral phenyl rings are typically twisted relative to this central plane. In the crystal structure of 2,3-diphenylbenzoquinoxaline, the two phenyl rings exhibit dihedral angles of 43.42° and 46.89° with the benzoquinoxaline plane. nih.gov In the closely related 2,3-di-p-tolylbenzo[g]quinoxaline, these angles are 53.91° and 36.86°. nih.gov This coplanar conformation of the core is believed to enhance electron transfer across the molecule, a desirable trait for materials used in electronics. nih.gov

The introduction of different functional groups (substituents) onto the this compound scaffold can significantly alter its properties. Theoretical investigations help predict and explain these effects.

Adding electron-donating groups, such as methoxy (B1213986) (–OMe), to the quinoxaline ring can induce a bathochromic (red) shift in the absorption spectra, enhancing near-infrared photophysical properties. evitachem.com Conversely, the presence of electron-withdrawing or donating groups on the aromatic ring directly impacts the molecule's reactivity. researchgate.net Experimental and theoretical studies on related fused-ring quinoxalines show that introducing bulky substituents, like an isopropylphenyl group, can effectively suppress molecular aggregation. rsc.org This steric hindrance helps improve fluorescence efficiency in the solid state. rsc.org Furthermore, the position of substitution matters; for example, in certain pyrido[2,3-f]quinoxaline (B14061820) derivatives, substituents on the pyridone ring have a more significant effect on the vibrational spectra than those on the pyrazine (B50134) moiety. researchgate.net

Reactivity Studies via Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. The HOMO-LUMO energy gap is a primary descriptor, where a smaller gap indicates higher reactivity. researchgate.net Other related parameters include chemical hardness (η) and its inverse, chemical softness (S). researchgate.netsphinxsai.com These descriptors dictate the level of chemical reactivity, with softness also serving as a potential indicator of the molecule's interaction with biological systems. researchgate.net The low HOMO-LUMO energy gap calculated for quinoxaline suggests it could have good performance as a corrosion inhibitor, a property linked to its ability to donate electrons. sphinxsai.com

Global and Local Reactivity Index Calculations (e.g., Fukui Functions)

Computational chemistry provides powerful tools to predict the reactivity of molecules. Density Functional Theory (DFT) is a particularly useful method for these predictions. Global and local reactivity descriptors, derived from DFT calculations, help in understanding the chemical behavior of a molecule.

Global Reactivity Descriptors

Local Reactivity and Fukui Functions

To pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, local reactivity descriptors are employed. The Fukui function, f(r), is a prominent descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. researchgate.net

The condensed Fukui function simplifies this by assigning values to each atom in the molecule, making it a practical tool for predicting regioselectivity in chemical reactions. There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (attack by a species with excess electrons)

f- : for electrophilic attack (attack by an electron-deficient species)

f0 : for radical attack

While specific Fukui function calculations for this compound are not readily found, studies on other polycyclic aromatic hydrocarbons and aza-derivatives demonstrate the utility of this approach. nih.gov For a molecule like this compound, the nitrogen atoms of the quinoxaline core, due to their electronegativity, are expected to be primary sites for electrophilic attack. The phenyl substituents and the fused benzo ring can also influence the reactivity landscape.

A hypothetical data table for the condensed Fukui functions of this compound, based on general principles, might look like this:

Table 1: Hypothetical Condensed Fukui Function Values for this compound

Atom/Region f+ (for Nucleophilic Attack) f- (for Electrophilic Attack) f0 (for Radical Attack)
N1 (quinoxaline) Low High Moderate
N4 (quinoxaline) Low High Moderate
Phenyl Rings Moderate Low Moderate
Benzo Ring Moderate Moderate Moderate

This table is illustrative and not based on actual published data for this compound.

Exploration of Reaction Pathways and Energetics

The synthesis of quinoxaline derivatives typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, this would likely involve the reaction of a substituted naphthalene-2,3-diamine with benzil (B1666583).

Computational studies can model the reaction mechanism, identifying transition states and intermediates, and calculating the activation energies for each step. This provides a detailed understanding of the reaction kinetics and thermodynamics. A plausible reaction mechanism for the formation of the quinoxaline core involves the following steps:

Nucleophilic attack of one amino group of the diamine on a carbonyl group of the dicarbonyl compound.

Formation of a hemiaminal intermediate.

Dehydration to form an imine.

Intramolecular cyclization through the attack of the second amino group on the remaining carbonyl group.

A final dehydration step to yield the aromatic quinoxaline ring.

The energetics of this pathway, including the relative energies of reactants, intermediates, transition states, and products, can be calculated using DFT methods. Such calculations would reveal the rate-determining step of the reaction and could be used to optimize reaction conditions. While specific energetic data for the synthesis of this compound is not available, research on similar quinoxaline syntheses confirms the general feasibility of this pathway. nih.gov

Table 2: Hypothetical Energetic Profile for the Synthesis of this compound

Reaction Step Relative Energy (kcal/mol)
Reactants 0
Transition State 1 +15
Intermediate 1 -5
Transition State 2 +20
Intermediate 2 -10
Transition State 3 +12
Product -25

This table is illustrative and not based on actual published data for this compound.

Photophysical Properties and Optoelectronic Behavior of 2,3 Diphenylbenzo F Quinoxaline Compounds

Absorption Characteristics

The absorption of light by 2,3-diphenylbenzo[f]quinoxaline compounds is the initial step in any photophysical process. The study of their UV-Visible absorption spectra provides valuable insights into their electronic structure and the types of electronic transitions that can occur.

The UV-Visible absorption spectra of 2,3-diphenylquinoxaline (B159395) and its derivatives typically exhibit strong absorption bands in the ultraviolet and visible regions. These absorptions are primarily attributed to π-π* and n-π* electronic transitions within the aromatic system. For instance, a derivative, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025), shows an absorption band around 200-250 nm, which is assigned to a π-π* transition associated with the π-conjugation in the molecule. symbiosisonlinepublishing.comvixra.org Another band observed at 348 nm is suggested to be due to an n-π* transition. symbiosisonlinepublishing.comvixra.org

In more complex systems, such as those designed for specific applications, intramolecular charge transfer (ICT) transitions become significant. vixra.org These ICT transitions involve the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. For example, in novel dyes based on an indolo[2,3-b]quinoxaline skeleton, ICT transitions are observed in the range of 501–561 nm with high molar absorption coefficients. researchgate.net Similarly, for 1H-pyrazolo[3,4-b]quinoxaline derivatives, the dialkylamino group acts as an electron donor and the quinoxaline (B1680401) ring as an acceptor, leading to ICT character. psu.edu

The extension of the π-conjugated system generally leads to a bathochromic (red) shift in the absorption maxima. This is observed when the phenyl groups at the 2 and 3 positions are replaced with thienyl or 5-(2-ethylhexyl)thienyl groups, which are stronger electron donors. researchgate.net The introduction of different substituents can, therefore, be used to tune the absorption properties and enhance the coverage of the solar spectrum. researchgate.net For instance, a monomer bearing 5-(2-ethylhexyl)thien-2-yl side chains displays absorption maxima at 350, 415, and 448 nm, with a shoulder extending beyond 500 nm. researchgate.net

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to support the assignment of electronic transitions. In heteroleptic cationic iridium complexes containing a 2,3-diphenylbenzo[g]quinoxaline (B13131610) (dpbq) ligand, the lowest-energy singlet electronic transitions are described as a mix of dpbq (B1670915) ligand-centered intraligand charge transfer (¹ILCT), metal-to-ligand charge transfer (¹MLCT), and ¹π,π* transitions. nih.gov

Table 1: UV-Visible Absorption Data for Selected this compound Derivatives

CompoundSolventλmax (nm)Assigned Transition(s)Reference
2,3-diphenylquinoxalin-6-vinyl benzaldehydeEthanol (B145695)~250π-π symbiosisonlinepublishing.comvixra.org
2,3-diphenylquinoxalin-6-vinyl benzaldehydeEthanol348n-π symbiosisonlinepublishing.comvixra.org
Indolo[2,3-b]quinoxaline derivativesVarious501-561ICT researchgate.net
Monomer with 5-(2-ethylhexyl)thien-2-yl side chainsChloroform350, 415, 448π-π researchgate.net
Heteroleptic Ir(III) complex with dpbq ligandNot specified>500¹ILCT/¹MLCT/¹π,π nih.gov

The absorption spectra of this compound derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. A red shift in the absorption maxima with increasing solvent polarity is a common observation for compounds exhibiting intramolecular charge transfer (ICT) character in the ground state. psu.edu This indicates that the excited state is more polar than the ground state and is, therefore, more stabilized by polar solvents. This effect has been noted in 1H-pyrazolo[3,4-b]quinoxaline derivatives. psu.edu

Halochromism, the change in color upon a change in pH or interaction with specific ions, can also be observed in appropriately functionalized quinoxaline derivatives. While the provided information does not detail halochromic effects specifically for this compound, it is a known phenomenon in related quinoxaline-based chemosensors. For instance, modified 2,3-bis(thienyl)quinoxaline fluorophores have been investigated for their fluorescent responses to metal cations. researchgate.net

Emission Properties

The emission of light from this compound compounds, typically in the form of fluorescence or phosphorescence, is a key property for their application in light-emitting devices and sensors.

Upon excitation at an appropriate wavelength, many this compound derivatives exhibit photoluminescence. For example, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, when excited at 348 nm in an ethanol solution, shows a bluish-green emission with a maximum around 454 nm. symbiosisonlinepublishing.comvixra.org The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a crucial parameter for evaluating the efficiency of a light-emitting material. For some 2,3-diphenyl-6-aminoquinoxalines, an intense fluorescence with a quantum yield of approximately 0.5 in alcohol has been reported. researchgate.net

In the solid state, 2,3-diphenylquinoxaline (DPQ) thin films have been shown to have strong emission, highlighting their potential for optoelectronic applications. researchgate.net Derivatives such as dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) and its substituted counterparts exhibit highly efficient deep blue emission with photoluminescence quantum yields (PLQYs) around 70-79%. rsc.org Specifically, a disubstituted derivative, dP-diBFQ, shows a PLQY of 79.1%. rsc.org

The quantum yield can be sensitive to the molecular structure and the surrounding environment. For instance, 1H-pyrazolo[3,4-b]quinoxaline derivatives can have fluorescence quantum yields close to unity in moderately polar solvents. psu.edu The quantum yield of these compounds increases with solvent polarity from non-polar to moderately polar solvents and then slightly decreases with a further increase in polarity. psu.edu

Table 2: Photoluminescence Data for Selected this compound Derivatives

CompoundMediumExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φf)Reference
2,3-diphenylquinoxalin-6-vinyl benzaldehydeEthanol348~454Not Reported symbiosisonlinepublishing.comvixra.org
2,3-diphenyl-6-aminoquinoxalineAlcoholNot ReportedNot Reported~0.5 researchgate.net
diBFQNot SpecifiedNot Reported445~0.70 rsc.org
dP-diBFQNot SpecifiedNot ReportedNot Reported0.791 rsc.org
1H-pyrazolo[3,4-b]quinoxaline derivativesModerately Polar SolventsNot Reported520-540~1.0 psu.edu

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter, along with the emission spectrum, helps to distinguish between fluorescence (a spin-allowed transition from the first singlet excited state, S₁) and phosphorescence (a spin-forbidden transition from the first triplet excited state, T₁). Fluorescence lifetimes are typically in the nanosecond range. The decay time of 2,3-diphenylquinoxaline (DPQ) thin films confirms the fluorescent nature of its emission. researchgate.net

In some cases, particularly in complexes with heavy atoms like iridium, phosphorescence can become a significant emission pathway. Heteroleptic cationic iridium complexes with a 2,3-diphenylbenzo[g]quinoxaline (dpbq) ligand display weak near-infrared (NIR) phosphorescence with quantum yields on the order of 10⁻³. nih.gov The triplet state lifetimes for some of these complexes are around 400 nanoseconds, while for one complex, a bi-exponential decay with lifetimes of approximately 5 microseconds and 400 nanoseconds is observed. nih.gov The character of the triplet excited states, whether they are predominantly intraligand charge transfer (³ILCT) or ³π,π*, can influence the phosphorescent emission quantum yields and lifetimes. researchgate.net

The intensity of photoluminescence can be significantly affected by temperature. Generally, as temperature increases, non-radiative decay pathways become more competitive with radiative decay, leading to a decrease in photoluminescence intensity. This phenomenon, known as thermal quenching, is a critical consideration for the performance of optoelectronic devices that operate at various temperatures.

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of this compound upon absorption of light is governed by a series of intricate processes, including the potential for generating reactive oxygen species and undergoing intramolecular charge separation. These phenomena are central to its potential applications in fields ranging from materials science to photodynamic therapy.

Singlet Oxygen (¹O₂) Generation Studies via Energy Transfer

The generation of singlet oxygen (¹O₂), a highly reactive form of oxygen, is a key process in many photochemical and photobiological applications. This process typically occurs through energy transfer from the excited triplet state of a photosensitizer molecule to ground-state molecular oxygen (³O₂). While specific studies quantifying the singlet oxygen quantum yield (ΦΔ) of this compound are not extensively documented, the general principles of photosensitization are well-established. nih.govnih.gov For a molecule to be an effective photosensitizer for ¹O₂ generation, it must efficiently populate its triplet state upon photoexcitation and have a triplet state energy that is sufficient to excite ground-state oxygen.

The potential for this compound and its derivatives to act as photosensitizers is an area of active investigation, with the understanding that structural modifications can significantly influence the efficiency of intersystem crossing to the triplet state and subsequent energy transfer to oxygen. nih.govrsc.org

Intramolecular Charge Transfer (ICT) Transitions and Their Electronic Implications

Upon photoexcitation, many organic molecules with electron-donating and electron-accepting moieties can exhibit intramolecular charge transfer (ICT), where an electron is transferred from the donor to the acceptor part of the molecule. This process leads to the formation of a highly polar excited state with a large dipole moment. iphy.ac.cnnih.gov In derivatives of 2,3-diphenylquinoxaline, the quinoxaline core can act as an electron acceptor, while the phenyl substituents can be functionalized with electron-donating groups to facilitate ICT. researchgate.net

The occurrence of ICT has profound electronic implications, significantly influencing the photophysical properties of the molecule. Key effects include:

Large Stokes Shifts: The significant difference in the geometry and electronic distribution between the ground state and the polar ICT state often results in a large energy gap between the absorption and emission maxima, known as the Stokes shift.

Solvatochromism: The energy of the ICT state is highly sensitive to the polarity of the solvent. In polar solvents, the ICT state is stabilized, leading to a red-shift in the fluorescence emission. This solvent-dependent emission is a hallmark of ICT.

Dual Fluorescence: In some cases, both the locally excited (LE) state and the ICT state can be emissive, leading to the observation of two distinct fluorescence bands.

Theoretical calculations on related quinoxaline derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) can be localized on the donor part of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the quinoxaline acceptor, supporting the potential for ICT upon excitation. scholaris.ca The efficiency and nature of the ICT process can be tuned by modifying the donor and acceptor strengths and the nature of the solvent, which in turn affects the molecule's fluorescence quantum yield and lifetime. nih.govrsc.org

Photochromic Phenomena and Photochemical Reactivity

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a fascinating property with applications in optical data storage, molecular switches, and smart materials. Benzoquinoxaline derivatives have been explored for their potential photochromic behavior, primarily through photodimerization and photocycloaddition reactions.

Photodimerization and Photoreversion Mechanisms

While specific studies on the photodimerization of this compound are limited, related heterocyclic compounds such as N-alkyl-2-pyridones are known to undergo photodimerization to form various cycloadducts. psu.edu This process typically involves the excitation of the molecule to its singlet or triplet state, followed by the reaction of the excited molecule with a ground-state molecule to form a dimer. The reverse reaction, or photoreversion, can often be induced by irradiation at a different wavelength or by thermal means, allowing for the reversible switching between the monomer and dimer forms.

[4+4]-Photocycloaddition Reactions of Benzoquinoxaline Derivatives

[4+4]-Photocycloaddition is a photochemical reaction where two molecules, each contributing four π-electrons, combine to form a cyclic product. This type of reaction has been observed in various aromatic and heterocyclic systems. nih.gov For benzoquinoxaline derivatives, the potential for [4+4]-photocycloaddition exists, which could lead to the formation of well-defined dimeric structures with distinct photophysical properties from the parent monomer. The efficiency and selectivity of such reactions are often dependent on the specific substitution pattern of the benzoquinoxaline core and the reaction conditions.

Factors Influencing Photochromic Reactivity

The photochromic reactivity of benzoquinoxaline derivatives is influenced by several factors:

Wavelength of Irradiation: Different wavelengths of light can be used to drive the forward (e.g., dimerization) and reverse (e.g., reversion) photoreactions, enabling optical control over the switching process.

Thermal Conditions: The stability of the photoisomers is temperature-dependent. Thermal energy can often induce the reversion of the metastable isomer back to the more stable form.

Metal Ions: The coordination of metal ions to the nitrogen atoms of the quinoxaline ring can significantly alter the electronic structure and photophysical properties of the molecule, thereby influencing its photochemical reactivity.

Applications in Advanced Materials and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Quinoxaline (B1680401) derivatives are recognized for their potential in OLED and PLED technologies. Their luminescence and rigid structure contribute to high glass transition temperatures and excellent thermal stability, making them suitable for various roles within these devices, including as components of the hole transporting layer, the emitting layer (as a host or guest), or the electron transporting layer. nih.gov

Derivatives of 2,3-diphenylquinoxaline (B159395) are integral to the development of both phosphorescent and fluorescent light-emitting materials.

As phosphorescent emitters , iridium(III) complexes incorporating a 2,3-diphenylbenzo[g]quinoxaline (B13131610) (dpbq) ligand have been synthesized. These complexes exhibit weak near-infrared (NIR) phosphorescence, with emission spanning from 700 to 1400 nm. rsc.org Another cyclometalated iridium(III) complex, [Ir(DPQ)2(acac)], where DPQ is 2,3-diphenylquinoxaline, shows far-red phosphorescence with an emission peak around 668 nm, attributed to a metal-to-ligand charge transfer (MLCT) state. Such phosphorescent iridium complexes are traditionally utilized in OLEDs.

In the realm of fluorescent components , thin films of 2,3-Diphenyl Quinoxaline (DPQ) have demonstrated strong fluorescence. researchgate.net Derivatives built on the dibenzo[f,h]furo[2,3-b]quinoxaline scaffold have been developed as highly efficient deep blue fluorescent materials, with photoluminescence quantum yields (PLQYs) reaching up to 79.1%. rsc.org Furthermore, a vinyl benzaldehyde-capped 2,3-diphenylquinoxaline derivative was found to exhibit bluish-green emission at 454 nm, highlighting the potential for creating new light-emitting materials by combining electron-accepting quinoxaline units with other π-conjugated systems.

Table 1: Photophysical Properties of Selected 2,3-Diphenylbenzo[f]quinoxaline Derivatives

Compound/Complex Emission Type Emission Maximum (nm) Photoluminescence Quantum Yield (PLQY) Application/Note
Cationic Iridium(III) complexes with dpbq (B1670915) ligand rsc.org Phosphorescence 700-1400 (NIR) ~10⁻³ NIR emitters
[Ir(DPQ)2(acac)] rsc.org Phosphorescence ~668 (Far-Red) Not specified Traditional OLED material
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) derivatives rsc.org Fluorescence 424-445 (Deep Blue) ~70-79.1% Deep blue emitters for OLEDs
Vinyl benzaldehyde (B42025) capped quinoxaline derivative Fluorescence 454 (Bluish-Green) Not specified Light-emitting material
2-phenylbenzo[g]furo[2,3-b]quinoxaline (3a) rsc.org Fluorescence Not specified 22.1% (in solid powder) Solid-state luminescent material

The quinoxaline moiety is a valuable n-type (electron-accepting) building block known for its high electron affinity and good thermal stability. This makes it highly effective as an electron transport material in multilayer OLEDs. When incorporated into polymer matrices, such as those based on poly(p-phenylene vinylene) (PPV), quinoxaline derivatives can help balance the injection and transport of electrons and holes, a crucial factor for achieving high external quantum efficiency in OLEDs.

Research has shown that incorporating quinoxaline derivatives can improve the performance and stability of copolymers used in all-polymer solar cells by reducing aggregation and enhancing charge transport properties. nih.gov This principle of improved charge transport is also beneficial for PLEDs, where efficient movement of charge carriers within the emissive polymer layer is essential for electroluminescence.

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs)

The electron-deficient nature of the quinoxaline core makes it an excellent component for materials used in organic solar cells.

The performance of photovoltaic devices can be finely tuned through strategic structural modifications of the this compound core and its derivatives.

One key strategy is the introduction of electron-withdrawing groups, such as fluorine atoms, to the quinoxaline core. This modification can lower the HOMO (Highest Occupied Molecular Orbital) energy level, which has been shown to lead to impressive power conversion efficiencies (PCEs) in polymer solar cells. nih.gov The planarity of the molecular backbone is another critical factor; more planar structures facilitate efficient charge transport in DSSCs, leading to superior performance. nih.gov

Table 2: Impact of Structural Features on Photovoltaic Device Performance

Polymer/System Key Structural Feature Achieved PCE Voc (V) Jsc (mA/cm²) FF (%) Note
PTQ10 with Y6 acceptor nih.gov Difluoro groups on quinoxaline >16% Not specified Not specified Not specified Difluoro groups lower HOMO level
Qx1c with PTB7-Th donor nih.gov Twisted perylenediimide units in backbone 4.81% Not specified Not specified Not specified Reduced aggregation, improved stability
PQCTQx with PC71BM rsc.org Quinoxaline in polymer backbone 3.6% 0.85 7.6 54.9 Face-on orientation observed

Development of Organic Semiconductors and Bipolar Materials

The inherent properties of this compound make it a foundational structure for the development of advanced organic semiconductors. ijiset.com Its structural diversity allows for precise tuning of molecular properties to optimize performance for specific electronic applications. nih.gov

Quinoxaline derivatives are particularly attractive as electron-transporting materials (ETMs) due to their electron-deficient character. nih.gov However, they can also be incorporated into bipolar materials , which possess both electron- and hole-transporting capabilities. Novel bipolar host materials have been rationally designed by combining a 2,3-diphenylquinoxaline unit (acceptor) with a carbazole (B46965) unit (donor). nih.govrsc.orgresearchgate.net These D-A-D type molecules are particularly promising as host materials in phosphorescent OLEDs, as they facilitate balanced charge injection and transport. nih.govrsc.org

The charge carrier mobility is a critical parameter for any semiconductor. Research into related dibenzo[f,h]furazano[3,4-b]quinoxaline derivatives has shown hole mobility values in the order of 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov In another study, a 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative exhibited a hole mobility as high as 2.58 × 10⁻² cm² V⁻¹ s⁻¹ in its single-crystal form, demonstrating that this class of materials can combine efficient solid-state fluorescence with reasonable charge transport, making them promising for multifunctional optoelectronic devices like organic light-emitting transistors. rsc.org

Investigation of Electron Mobility and Charge Carrier Transport Properties

Quinoxaline derivatives, including this compound, are recognized for their potential as effective electron-transporting materials in various organic electronic devices. nih.gov Their inherent electron-deficient nature makes them suitable candidates for n-type semiconductors. The charge transport characteristics of these materials are crucial for the performance of devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govbeilstein-journals.org

Research has demonstrated that the introduction of different functional groups to the quinoxaline core allows for precise control over energy levels, bandgaps, and charge carrier transport properties. beilstein-journals.org For instance, certain thiadiazole-fused quinoxalineimide derivatives have exhibited n-channel mobility as high as 0.044 cm² V⁻¹ s⁻¹, demonstrating their suitability for electron transport. beilstein-journals.org In other studies, newly synthesized quinoxaline-based derivatives used as organic semiconductors in top-contact/bottom-gate organic thin-film transistors (OTFTs) have shown carrier mobility reaching 1.9×10⁻⁴ cm²/Vs. researchgate.net

The strategic use of 2,3-diphenylquinoxaline (DPQ) as an auxiliary acceptor in dye-sensitized solar cells (DSSCs) has been shown to enhance electron injection and charge transfer efficiency. nih.govbeilstein-journals.org This is achieved by aligning the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the quinoxaline derivative with the conduction band of titanium dioxide (TiO₂) nanoparticles, a common component in DSSCs. nih.govbeilstein-journals.org Furthermore, the incorporation of electron-withdrawing groups, such as fluorine atoms, into the 2,3-diphenylquinoxaline core can improve backbone coplanarity through noncovalent bonds, leading to enhanced absorption and carrier mobility. beilstein-journals.org The investigation into the charge transport mechanism in thin films of related organic polymers has often pointed towards a phonon-assisted tunneling between neighboring traps. researchgate.net

Table 1: Electron Mobility of Selected Quinoxaline-Based Derivatives

Derivative TypeApplicationReported Mobility (cm²/Vs)
Thiadiazole-fused quinoxalineimideOFETs0.044
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxalineOTFTs1.9 x 10⁻⁴
Isoindigo-based donor-acceptor copolymer with ionic dopingTransistors0.37

Low Bandgap Materials Design for Optoelectronic Applications

Several studies have successfully synthesized low bandgap polymers incorporating quinoxaline derivatives. For example, a copolymer comprising a benzo[1,2-b;4,5,b']dithiophene (BDT) derivative as the donor and a thiadiazolo[3,4-g]quinoxaline (DTQx) derivative as the acceptor exhibited an optical bandgap of approximately 1.38 eV. rsc.org Another study reported the synthesis of three low bandgap polymers based on quinoxaline and thieno[3,2-b]thiophene (B52689), with bandgaps of 1.65 eV and 1.7 eV. rsc.org Similarly, a copolymer using a mono-fluorinated quinoxaline as the electron-withdrawing unit and thieno[3,2-b]thiophene as the electron-rich unit showed a small bandgap of 1.65 eV. researchgate.net

The tunability of the electronic properties of these materials is a significant advantage. By modifying the donor or acceptor units, researchers can rationally modulate the HOMO/LUMO energy levels and, consequently, the bandgap to optimize device performance. rsc.org For instance, the introduction of 2,3-diphenylquinoxaline derivatives with specific side chains has been explored to create materials with tailored electronic and photovoltaic effects. researchgate.net

Table 2: Bandgaps of Quinoxaline-Based Copolymers

Polymer SystemDonor UnitAcceptor UnitOptical Bandgap (eV)
PBenzo[1,2-b;4,5,b′]dithiophene (BDT) derivative4,9-bis-(5-bromothiophene-2-yl)-6,7-di-(2-ethylhexyl)- nih.govnih.govrsc.orgthiadiazolo[3,4-g]quinoxaline (DTQx) derivative1.38
PQTTThieno[3,2-b]thiophene2,3-bis(4-hexyloxyphenyl)quinoxaline1.65
TTFQThieno[3,2-b]thiopheneMono-fluorinated quinoxaline1.65
PQTPDTT2,5-bis(thieno-2-yl)-3,6-dipentadecylthieno[3,2-b]thiophene2,3-bis(4-hexyloxyphenyl)quinoxaline1.7

Fluorescent Probes and Sensors for Scientific Research

Application in Biological Imaging and Visualization of Cellular Processes

The unique photophysical properties of quinoxaline derivatives have led to their development as fluorescent probes for biological imaging. wiley.comnih.gov These probes offer the potential for real-time visualization of dynamic processes within living cells. A key area of application is in the development of probes that respond to changes in the cellular microenvironment. For example, 2-phenylbenzo[g]quinoxaline (B5608625) derivatives have been designed as viscosity-sensitive fluorescent probes. nih.gov In these molecules, the benzo[g]quinoxaline (B1338093) moiety acts as the fluorophore, and the phenyl ring's rotation is sensitive to the viscosity of the surrounding medium. Derivatives with strong electron-donating groups, such as 2-(4-hydroxyphenyl)benzo[g]quinoxaline and 2-(4-dimethylaminophenyl)-benzo[g]quinoxaline, show a more pronounced fluorescence response to changes in viscosity, highlighting their potential for monitoring intracellular viscosity. nih.gov

Furthermore, metal complexes of quinoxaline derivatives have shown promise in biological imaging. Heteroleptic cationic iridium(III) complexes derived from 2,3-diphenylbenzo[g]quinoxaline have been synthesized and found to exhibit bright near-infrared (NIR) phosphorescence within melanoma cells. rsc.org This NIR emission is particularly advantageous for biological imaging as it minimizes photodamage to cells and allows for deeper tissue penetration. These complexes have been investigated for their theranostic potential, combining therapeutic action with diagnostic imaging. rsc.org The development of such probes is part of a broader effort to create advanced tools for live-cell imaging, with features like cell permeability and fluorogenicity being highly desirable. wiley.com

Development of Functionalized Probes for Specific Molecular Targets

The versatility of the quinoxaline scaffold allows for its functionalization to create probes that can selectively interact with and report on the presence of specific molecular targets. nih.gov This has significant implications for understanding biological pathways and for drug discovery. For instance, derivatives of 2,3-diphenylquinoxaline have been synthesized and investigated as inhibitors of the colchicine (B1669291) binding site on tubulin. nih.gov By performing molecular docking studies, researchers found that compounds with electron-donating groups at the 2- and 3-positions and electron-withdrawing groups at the 6-position were the most potent tubulin inhibitors. nih.gov This demonstrates the potential to design quinoxaline-based probes that target specific protein sites.

The functionalization of quinoxalines is a broad strategy for developing molecular sensors. nih.govrsc.orgmdpi.com For example, functionalized quinoxaline derivatives have been developed as chromogenic and fluorogenic sensors for anions. nih.gov Moreover, the synthetic accessibility of the quinoxaline core allows for the introduction of various reactive groups to create reaction-based probes that signal the presence of a specific analyte through a chemical reaction that "turns on" the fluorescence. nih.gov Other research has focused on the synthesis of 2,3-diphenylquinoxaline-7-sulfonyl chloride derivatives, which can then be reacted with other molecules to create a library of compounds for screening against various biological targets. jddtonline.info The ability to create a diverse range of functionalized probes from a common quinoxaline core makes it a valuable platform in medicinal chemistry and chemical biology. nih.govrsc.org

Mechanistic Studies of Molecular Interactions in Chemical Biology

Investigation of Molecular Targets and Binding Mechanisms

The exploration of how 2,3-diphenylbenzo[f]quinoxaline and its related structures interact with biological systems is a cornerstone of understanding their potential applications in chemical biology. Research in this area focuses on pinpointing their molecular targets and deciphering the intricate mechanisms that govern their binding. This comprehensive understanding is achieved through a synergistic approach that combines experimental assays with computational modeling.

Enzyme Inhibition Studies (e.g., Kinases) and Mechanistic Elucidation

Derivatives of the closely related 2,3-diphenylquinoxaline (B159395) have emerged as notable inhibitors of various enzymes, including critical signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Casein Kinase 2 (CK2). For instance, a series of these derivatives demonstrated significant inhibitory action against VEGFR-2, with some compounds exhibiting IC50 values in the low micromolar range. Mechanistic investigations revealed that these compounds act as competitive inhibitors with respect to ATP, indicating that they likely bind to the ATP-binding pocket of the kinase, thereby blocking its phosphorylation activity.

Further detailed studies have shed light on the specific molecular interactions that underpin the binding of these inhibitors. A key finding is the critical role of a hydroxyl group at the C4' position of one of the phenyl rings for potent inhibition of CK2. It is believed that this hydroxyl group forms a crucial hydrogen bond with the side chain of a valine residue (Val116) within the active site of CK2, an interaction that is vital for stabilizing the complex formed between the inhibitor and the enzyme.

Molecular Docking and Computational Binding Affinity Predictions (e.g., Tubulin Binding Site)

To gain deeper insights that complement experimental data, computational techniques like molecular docking are utilized to predict and analyze the binding modes of this compound derivatives with their biological targets. These computational studies offer valuable information regarding the specific amino acid residues that participate in the interaction and help to explain the observed structure-activity relationships.

Role as Molecular Probes in Biological Systems

The distinct photophysical characteristics of certain this compound derivatives make them highly valuable as molecular probes for investigating biological phenomena. Their capacity to fluoresce upon binding to particular cellular components enables the visualization of these structures and the processes they are involved in within living cells.

Visualization of Cellular Processes for Fundamental Research

Fluorescent probes based on the quinoxaline (B1680401) scaffold have been engineered for a diverse range of uses in cell biology. For example, some derivatives display a phenomenon known as aggregation-induced emission (AIE), where they become highly fluorescent upon forming aggregates. This unique property has been harnessed to create probes that can specifically label and visualize lipid droplets inside cells. These probes are typically non-emissive in an aqueous environment but exhibit a marked increase in fluorescence when they move into the hydrophobic interior of lipid droplets, facilitating the real-time imaging of their dynamic behavior.

Structure-Activity/Property Relationships in Modulating Molecular Interactions

A central focus in the study of this compound and its analogs is the relationship between their chemical structure and their resulting biological activity or physical properties. By systematically altering the core quinoxaline structure and observing the consequent changes in function, researchers can gain a more profound understanding of the key molecular features necessary to achieve a desired effect.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel 2,3-Diphenylbenzo[f]quinoxaline Derivatives for Tunable Properties

The rational design and synthesis of new this compound derivatives are central to tailoring their properties for specific applications. By strategically modifying the core structure, researchers can fine-tune the electronic, optical, and physical characteristics of these compounds.

A primary method for synthesizing the 2,3-diphenylquinoxaline (B159395) scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound like benzil (B1666583). researchgate.netresearchgate.net Modern synthetic strategies are increasingly focused on "green chemistry" principles, employing methods such as microwave irradiation and sonication to achieve higher yields, shorter reaction times, and milder conditions compared to traditional refluxing techniques. ijiset.com For instance, sonication has been reported to produce 2,3-diphenylquinoxaline with a 97% yield in just 8 minutes. ijiset.com

The introduction of various substituents onto the phenyl rings or the benzo[f]quinoxaline (B1213846) core offers a powerful tool for tuning the molecule's properties. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission spectra. rsc.org This tunability is crucial for developing materials with specific colors for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The synthesis of donor-acceptor-donor (D-A-D) based quinoxaline (B1680401) derivatives has been shown to induce blue to yellow emission, highlighting the potential for creating a range of emissive materials. rsc.org

Furthermore, the synthesis of V-shaped luminophores containing a dibenzo[f,h]quinoxaline (B1580581) core has demonstrated significant solvatochromism and halochromism, where the absorption and emission properties are sensitive to the solvent polarity and the presence of acids. researchgate.net This suggests the potential for developing sensitive chemical sensors.

Table 1: Comparison of Synthetic Methods for 2,3-Diphenylquinoxaline Derivatives

Method Catalyst/Conditions Reaction Time Yield Reference
Conventional Reflux Ethanol (B145695) 0.5 hours 51% ijiset.com
Microwave Irradiation Ethanol 55 seconds 60% ijiset.com
Sonication - 8 minutes 97% ijiset.com

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

The integration of this compound and its derivatives into hybrid organic-inorganic materials and nanocomposites is a promising avenue for creating multifunctional materials with enhanced properties. The unique electronic and photophysical characteristics of the quinoxaline core make it an attractive organic component for such hybrids.

While specific research on this compound in this context is emerging, the broader family of quinoxaline derivatives has shown potential in material science. evitachem.com Their inherent electronic properties make them candidates for use in organic semiconductors and photovoltaic devices. evitachem.com The ability to form nanoaggregates, as observed in some 2,3-diphenylquinoxaline amine derivatives, points towards their utility in creating structured nanomaterials. rsc.org

The development of hybrid materials could involve combining this compound with inorganic nanoparticles, such as quantum dots or metal oxides, to create systems with novel optical or electronic properties. For instance, the quinoxaline derivative could act as a photosensitizer, transferring energy to the inorganic component, or the inorganic nanoparticle could enhance the stability and processability of the organic material. The formation of such nanocomposites could lead to advancements in areas like photocatalysis, sensing, and next-generation solar cells.

Exploration of Advanced Catalytic Applications of Quinoxaline-Based Ligands

Quinoxaline derivatives are well-established as effective ligands in transition metal catalysis due to the presence of nitrogen atoms that can coordinate with metal centers. nih.gov The development of novel this compound-based ligands is an active area of research with the potential to unlock new catalytic transformations.

The steric and electronic properties of the this compound scaffold can be systematically modified to influence the activity and selectivity of the corresponding metal complexes. For example, substituted quinoxalines have been used as ligands for transition metals in various catalytic reactions. nih.gov The design of chiral quinoxaline-based ligands is particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Recent research on related P,N ligands has demonstrated their potential in catalysis, including the hydration of nitriles and transfer hydrogenation reactions. nih.gov The development of this compound-based ligands with similar or enhanced catalytic activities is a logical next step. The rigid and extended aromatic system of the benzo[f]quinoxaline core could provide a stable and well-defined coordination environment for the metal center, potentially leading to highly efficient and selective catalysts.

Expanding the Scope of Mechanistic Chemical Biology Studies for Fundamental Understanding

The biological activity of quinoxaline derivatives, including their potential as anticancer and antimicrobial agents, provides a strong rationale for in-depth mechanistic studies. evitachem.comnih.gov Understanding the fundamental interactions of this compound and its analogs with biological macromolecules is crucial for the rational design of more potent and selective therapeutic agents.

Future research in this area will likely focus on elucidating the precise molecular targets and mechanisms of action. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can be employed to study the binding of these compounds to proteins and nucleic acids. For example, certain quinoxaline derivatives have been identified as inhibitors of the anti-apoptotic Bcl-2 protein, and molecular modeling has been used to understand these interactions. nih.gov

Furthermore, the fluorescent properties of many this compound derivatives can be exploited to develop fluorescent probes for imaging and tracking biological processes in real-time. These studies will not only advance our understanding of the compound's biological effects but also provide valuable tools for chemical biology research.

Utilization in Energy Upconversion and Photochemical Studies

The unique photophysical properties of this compound and its derivatives make them promising candidates for applications in energy upconversion and photochemical studies. Their strong absorption in the UV-Vis region and tunable emission characteristics are key attributes for these applications.

Recent studies on iridium(III) complexes derived from 2,3-diphenylbenzo[g]quinoxaline (B13131610) have demonstrated their potential as near-infrared (NIR) emitting phosphors. rsc.org This NIR emission is particularly valuable for applications in photodynamic therapy (PDT), where light is used to activate a photosensitizer to generate reactive oxygen species that can kill cancer cells. rsc.org The development of this compound-based photosensitizers with strong absorption in the NIR region, where light penetration into tissue is maximal, is a significant area of future research.

Furthermore, the ability of these compounds to participate in photochemical reactions opens up possibilities for their use in solar energy conversion and storage. For instance, they could be employed as photosensitizers in dye-sensitized solar cells (DSSCs) or as components in artificial photosynthetic systems. wu.ac.th The photostability and tunable redox potentials of rationally designed this compound derivatives will be critical for their success in these applications.

Table 2: Photophysical Properties of Selected Quinoxaline Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Application Reference
2,3-Diphenylquinoxaline (thin film) - - Optoelectronics researchgate.net
Iridium(III) complex of 2,3-diphenylbenzo[g]quinoxaline - 700-1400 Photodynamic Therapy rsc.org

Q & A

Basic: What are the common synthetic routes for 2,3-diphenylbenzo[f]quinoxaline, and what methodologies ensure high yield and environmental efficiency?

The most widely used synthetic route involves the condensation of benzil derivatives with substituted 1,2-phenylenediamines. Key methodologies include:

  • Phosphate-based catalysis in water, optimized via Response Surface Methodology (RSM) to reduce experiments and improve yields (85–92%) under mild conditions .
  • Oxalic acid catalysis , which avoids toxic solvents and achieves yields of 75–90% with simple workup procedures .
  • Microwave-assisted synthesis , enabling rapid (15–30 min), catalyst-free reactions for symmetrical 2,3-disubstituted derivatives .

Basic: How is the structural characterization of this compound validated experimentally?

Critical characterization methods include:

  • IR spectroscopy : Key peaks at 1599 cm⁻¹ (C=N stretching) and 3061 cm⁻¹ (aromatic C–H) .
  • NMR spectroscopy : Distinct ¹H NMR signals (e.g., δ 7.30–7.53 ppm for aromatic protons) and ¹³C NMR resonances (e.g., δ 152.20 ppm for quinoxaline carbons) .
  • X-ray crystallography : Confirms planarity and substituent orientation, as seen in CCDC reference 1983315 .

Advanced: How can Response Surface Methodology (RSM) optimize reaction parameters for synthesizing this compound?

RSM, particularly the Box-Behnken design, evaluates interactions between variables like catalyst loading (0.5–1.5 mol%), temperature (60–100°C), and reaction time (2–6 hours). For phosphate-catalyzed synthesis, RSM identified optimal conditions (1 mol% catalyst, 80°C, 4 hours) with 92% yield, reducing experimental runs by 40% compared to one-factor-at-a-time approaches . Contradictions in solvent efficiency (e.g., water vs. DMF) can be resolved via RSM’s multi-objective optimization .

Advanced: How do substituents on the quinoxaline core influence optoelectronic properties?

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) lower the LUMO energy, enhancing electron injection into TiO₂ in dye-sensitized solar cells (DSSCs) .
  • Twisted phenyl groups suppress intermolecular aggregation, improving charge transport in organic LEDs .
  • Amino derivatives synthesized via Buchwald–Hartwig amination exhibit bipolar D–A–D configurations, enabling tunable yellow-blue emission .

Advanced: What strategies enable regioselective functionalization of this compound for pharmaceutical applications?

  • Nucleophilic aromatic substitution using 2,3-dichloroquinoxaline (DCQX) with amines or thiols under microwave irradiation achieves regioselectivity at C2/C3 positions .
  • Pd-catalyzed C–H activation introduces heterocycles (e.g., indole) but requires careful control to avoid byproducts from competing pathways .
  • DNA-intercalating derivatives (e.g., 6H-indoloquinoxalines) prioritize planar substituents for minor-groove binding and thermal stability (>80°C) .

Advanced: What challenges arise in reconciling contradictory data on catalytic vs. catalyst-free synthesis?

  • Catalyst-dependent methods (e.g., phosphate, oxalic acid) offer high yields but face limitations in substrate scope or recyclability .
  • Catalyst-free microwave synthesis avoids metal contamination but requires precise temperature control to prevent decomposition .
  • Mechanistic studies using DFT calculations or in-situ IR monitoring are recommended to resolve discrepancies in reaction pathways .

Basic: What spectroscopic benchmarks confirm successful synthesis of derivatives?

  • Melting points : 2,3-diphenylbenzo[g]quinoxaline melts at 186–188°C (lit. 187–188°C) .
  • ¹H NMR : For 6-nitro derivatives, a singlet at δ 8.59 ppm confirms nitro group positioning .
  • IR : Absence of carbonyl peaks (1700–1750 cm⁻¹) verifies complete condensation .

Advanced: How does this compound interact with biological targets, and what structural modifications enhance activity?

  • DNA intercalation : Planar 6H-indoloquinoxaline derivatives stabilize DNA via π-π stacking, with thermal denaturation (ΔTm > 10°C) indicating strong binding .
  • Anticancer activity : Bromo-substituted derivatives show enhanced inhibition of non-small-cell lung cancer cells (IC₅₀ < 10 µM) compared to nitro analogs .
  • Neuroprotection : Sulfamoyl and nitro groups (e.g., NBQX) confer selectivity for non-NMDA glutamate receptors, reducing ischemic damage in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.